![molecular formula C16H20N2O2S B5505361 2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)
2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including 2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide, often involves the reaction of sulfonyl chloride with aminopyridine in the presence of a base such as Na2CO3 and a scavenger like HCl. This method yields high-purity compounds in significant yields, as demonstrated by Ijuomah et al. (2022), who synthesized a closely related compound, N-pyridin-3-yl-benzenesulfonamide, with a yield of 93.3% (Ijuomah, Ike, & Obi, 2022).
Molecular Structure Analysis
The molecular and supramolecular structures of benzenesulfonamide derivatives, including those closely related to this compound, have been reported in detail. For instance, Jacobs et al. (2013) described the supramolecular structures of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, highlighting the presence of N-H...N hydrogen bonds and π-π stacking interactions in the crystal lattice, which are critical for understanding the molecular arrangement and stability of these compounds (Jacobs, Chan, & O'Connor, 2013).
Scientific Research Applications
Carbonic Anhydrase Inhibitor for Ocular Hypertension
A topical carbonic anhydrase inhibitor, closely related to 2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide, demonstrated significant efficacy in lowering intraocular pressure in patients with ocular hypertension. This indicates its potential as an alternative in the medical management of glaucoma without systemic side effects (Lewis et al., 1986).
Novel Inhibitor for Solid Tumors
SLC-0111, a ureido-substituted benzenesulfonamide, has been evaluated for its safety and potential efficacy in patients with advanced solid tumors. The study established the recommended Phase 2 dose, indicating its potential application in future clinical investigations for cancer treatment (McDonald et al., 2020).
Pharmacokinetics of Pomegranate Juice Ellagitannin Metabolites
Research into the metabolites of pomegranate juice ellagitannins in human plasma suggests that such compounds may persist in plasma and tissues, potentially contributing to the health benefits observed with chronic pomegranate juice consumption. This study opens avenues for exploring the health implications of dietary intake of related compounds (Seeram et al., 2006).
properties
IUPAC Name |
2,4,6-trimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12-10-13(2)16(14(3)11-12)21(19,20)18-9-6-15-4-7-17-8-5-15/h4-5,7-8,10-11,18H,6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFFZYFDGHSTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669520 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.